2-(5-Fluoropyridin-2-YL)propan-1-amine
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Overview
Description
2-(5-Fluoropyridin-2-YL)propan-1-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an amine group attached to the propan-1-amine chain. The molecular formula of this compound is C8H11FN2, and it has a molecular weight of 154.18 g/mol
Scientific Research Applications
2-(5-Fluoropyridin-2-YL)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties
Mechanism of Action
Fluoropyridines have found applications in various fields. For instance, they are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . They are also used in the agricultural industry to improve the physical, biological, and environmental properties of products .
Biochemical Analysis
Biochemical Properties
2-(5-Fluoropyridin-2-YL)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can influence the levels of neurotransmitters in the brain, potentially affecting mood and cognitive functions .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, leading to changes in their activity. For instance, it has been found to inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters such as serotonin and dopamine . This inhibition can have significant effects on mood regulation and cognitive functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under controlled conditions for extended periods, but it can degrade when exposed to light or high temperatures . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on cognitive functions and mood regulation . At high doses, it can lead to toxic or adverse effects, such as neurotoxicity and liver damage . Threshold effects have also been noted, where a certain dosage level is required to achieve the desired therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall effects on the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain tissues, such as the brain and liver, where it exerts its effects . The localization and accumulation of the compound can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For instance, it has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . This subcellular localization can have significant implications for its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the diazotization reaction of corresponding 2-aminopyridines using a hydrofluoric acid-pyridine complex . This method allows for the selective introduction of fluorine into the pyridine ring.
Industrial Production Methods
Industrial production of 2-(5-Fluoropyridin-2-YL)propan-1-amine may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-2-YL)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoropyridin-2-yl)propan-2-amine: Similar structure with a different position of the amine group.
2-(5-Fluoropyridin-2-yl)ethanamine: Similar structure with a shorter carbon chain.
2-(4-Fluoropyridin-2-yl)propan-1-amine: Fluorine atom at a different position on the pyridine ring
Uniqueness
2-(5-Fluoropyridin-2-YL)propan-1-amine is unique due to the specific positioning of the fluorine atom and the propan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQQMFHDJRXVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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